1,4,7-trimethyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,7-trimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-4-5-9(2)11-10(8)6-7-12(11)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUJABNJSHCXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=C(C=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Derivatization Strategies of 1,4,7 Trimethyl 1h Indole
Electrophilic and Nucleophilic Reaction Pathways
The indole (B1671886) ring is an electron-rich heterocyclic system, making it prone to electrophilic attack. bhu.ac.in However, the substitution pattern in 1,4,7-trimethyl-1H-indole introduces specific electronic and steric effects that dictate the regioselectivity of these reactions.
Electrophilic Substitution Patterns on the Indole Ring System
The most reactive position for electrophilic aromatic substitution on the parent indole ring is the C3 position. wikipedia.org This preference is due to the ability of the nitrogen atom to stabilize the intermediate cation formed during the reaction. bhu.ac.in In the case of this compound, while the C3 position is unsubstituted and thus a likely site for electrophilic attack, the methyl groups at the C1, C4, and C7 positions exert a notable influence.
Nucleophilic Additions and Substitutions Involving Trimethyl-1H-indoles
Generally, the electron-rich nature of the indole ring makes it a poor substrate for nucleophilic attack. bhu.ac.in Nucleophilic substitution reactions are uncommon unless the indole ring is modified with strong electron-withdrawing groups or under specific reaction conditions. For instance, N-hydroxyindoles can undergo nucleophilic substitution. clockss.org While there is limited specific information on the nucleophilic reactions of this compound, general principles of indole chemistry suggest that direct nucleophilic addition or substitution on the indole core would be challenging. However, derivatization to introduce electrophilic centers can facilitate subsequent nucleophilic attack.
Functionalization Reactions of this compound
The functionalization of this compound allows for the introduction of various chemical moieties, paving the way for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Alkylation and Acylation Reactions
Alkylation and acylation are fundamental functionalization reactions. In the context of indoles, these reactions typically occur via electrophilic substitution.
Alkylation: The Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the aromatic ring. nih.govlibretexts.org For this compound, alkylation would likely occur at the C3 position, given its high reactivity towards electrophiles. bhu.ac.inwikipedia.org
Acylation: Similarly, Friedel-Crafts acylation introduces an acyl group, typically at the C3 position. libretexts.orgresearchgate.net This reaction is valuable as the resulting ketone can be a precursor for further transformations. A study on N-protected indoles has shown that acylation can be directed to different positions depending on the protecting group and reaction conditions. researchgate.net
A general procedure for the synthesis of 1,3,7-trimethyl-1H-indole involves the Vilsmeier-Haack reaction followed by reduction, indicating that formylation (a type of acylation) at the C3 position is a feasible transformation. nih.gov
Coupling Reactions for Complex Molecule Assembly
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for example, is widely used for the arylation of halogenated heterocycles. lmaleidykla.lt To utilize this chemistry with this compound, it would first need to be halogenated. For instance, bromination could introduce a reactive handle for subsequent coupling reactions.
A study on a related compound, 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one, demonstrated successful Suzuki-Miyaura coupling with various arylboronic acids under microwave irradiation. lmaleidykla.lt This suggests that a halogenated derivative of this compound could be a viable substrate for similar cross-coupling reactions, enabling the synthesis of complex biaryl structures.
Oxidation and Reduction Transformations
Oxidation: The indole ring can be oxidized under various conditions. For example, oxidation can lead to the formation of oxindoles or other oxidized derivatives. The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions. A ruthenium complex has been shown to be an effective catalyst for the chemoselective oxidation of various organic compounds, including those with structures related to indoles. acs.org
Reduction: The reduction of the indole nucleus can also be achieved. Catalytic hydrogenation can reduce the pyrrole (B145914) ring to an indoline (B122111) or the entire bicyclic system, depending on the catalyst and conditions. bhu.ac.in For instance, reduction with lithium in liquid ammonia (B1221849) can reduce the benzene (B151609) ring to afford a 4,7-dihydroindole. bhu.ac.in Conversely, reduction in acidic media tends to reduce the heterocyclic ring, yielding an indoline. bhu.ac.in
Formation of Schiff Bases and Related Compounds
The formation of Schiff bases from this compound represents a significant derivatization strategy, yielding compounds with potential applications in medicinal chemistry and materials science. Schiff bases, characterized by the azomethine group (-C=N-), are typically formed through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, derivatization to introduce a carbonyl functionality is a prerequisite for subsequent Schiff base formation.
A notable example involves the Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position of the indole ring. This reaction utilizes phosphoryl chloride (POCl3) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich indole nucleus. The resulting this compound-3-carbaldehyde serves as a key intermediate for the synthesis of Schiff bases.
The subsequent condensation of this aldehyde with various primary amines leads to the formation of the corresponding Schiff bases. For instance, reaction with amino sugars, such as 2-deoxy-2-amino-D-glucose or 6-deoxy-6-amino-D-glucose, has been reported to yield novel bioactive compounds. dergipark.org.tr These reactions typically proceed by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine linkage. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.
Furthermore, the reactivity of the indole nucleus can be exploited to create more complex structures. For example, treatment of 1,1,2-trimethyl-1H-benzo[e]indole with POCl3 can lead to the formation of a malonaldehyde derivative at the 2-position, presenting two aldehyde groups for potential Schiff base formation. dergipark.org.tr This allows for the synthesis of both mono- and di-substituted Schiff base derivatives, depending on the reaction stoichiometry and conditions. dergipark.org.tr The steric hindrance around the carbonyl groups can play a significant role in determining the outcome of these reactions. dergipark.org.tr
The resulting Schiff bases and related compounds derived from this compound are often colored and may exhibit interesting photophysical properties, making them candidates for applications as dyes or fluorescent probes. nih.gov
Reaction Mechanism Studies Pertaining to this compound
Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. Studies in this area focus on identifying reaction intermediates, elucidating transition states, and determining the kinetic and thermodynamic parameters that govern these transformations.
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for indole derivatives often involves a combination of experimental techniques and computational studies. For electrophilic substitution reactions, which are characteristic of the electron-rich indole ring, the mechanism generally proceeds through a Wheland intermediate, also known as a sigma complex. bhu.ac.in The stability of this intermediate determines the regioselectivity of the reaction. For this compound, electrophilic attack is expected to occur preferentially at the C3 position, as the resulting carbocation can be stabilized by the adjacent nitrogen atom through resonance. bhu.ac.in
In the case of the Vilsmeier-Haack reaction, the electrophile is the chloroiminium ion, which is attacked by the C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt affords the corresponding aldehyde.
For more complex transformations, such as cycloaddition reactions, the mechanism can be more intricate. For instance, the formal (3+2) cycloaddition between substituted indoles and electron-deficient alkenes, catalyzed by Lewis acids, has been studied to understand the formation of pyrroloindoline structures. nih.gov These studies have revealed the involvement of key reaction intermediates and have helped to explain the observed stereochemical outcomes. nih.gov The reaction between 1,3-dimethylindole (B1617634) and an acrylate (B77674) derivative in the presence of a tin-based Lewis acid, for example, showed significant broadening of the indole proton resonances in NMR spectra, suggesting a dynamic interaction between the indole and the catalyst complex. nih.gov
The study of reaction intermediates is often challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy and mass spectrometry can provide valuable insights into their structure and reactivity. For example, in the study of hydrogenation reactions of 1-methylindole (B147185), 1-methyl-4,5,6,7-tetrahydro-1H-indole was identified as the only significant reaction intermediate. mdpi.com
Kinetics and Thermodynamics of Trimethylindole Reactions
The kinetics and thermodynamics of reactions involving this compound provide quantitative information about reaction rates, activation energies, and the relative stability of reactants and products. This knowledge is essential for optimizing reaction conditions and predicting the feasibility of a given transformation.
Kinetic studies often involve monitoring the concentration of reactants and products over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. pku.edu.cn For example, the kinetics of substitution reactions can be studied under pseudo-first-order conditions to determine the rate constants and activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). samipubco.com A positive entropy of activation can suggest a dissociative mechanism, while a negative value may indicate an associative mechanism. samipubco.com
Thermodynamic studies focus on the energy changes that occur during a reaction. The enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) are key parameters. For instance, the thermodynamics of the hydrogenation of 1-methylindole have been investigated to assess its potential as a liquid organic hydrogen carrier (LOHC). mdpi.com The enthalpy of reaction for the dehydrogenation of perhydro-1-methyl-indole was found to be significantly lower than that of homocyclic LOHCs, suggesting that the hydrogen release can be achieved under milder conditions. mdpi.com
The following table summarizes key thermodynamic data for the hydrogenation of the 1-methylindole/octahydro-1-methylindole system, as reported in a study. mdpi.com
| Reaction | Average Temperature (K) | ΔrH°m (kJ/mol) | ΔrS°m (J/mol·K) | ΔrG°m (kJ/mol) |
| H0-MI(l) + H2(g) ⇌ H2-MI(l) | 448 | -44.5 | -92.9 | -2.8 |
| H0-MI(l) + 2H2(g) ⇌ H4-MI(l) | 448 | -104.9 | -224.2 | -4.5 |
| H0-MI(l) + 3H2(g) ⇌ H6-MI(l) | 440 | -154.5 | -330.8 | -8.5 |
| H0-MI(l) + 4H2(g) ⇌ H8-MI(l) | 440 | -201.2 | -425.4 | -14.4 |
Data sourced from a study on the thermodynamics of the 1-methylindole/octahydro-1-methylindole LOHC system. mdpi.com
These data provide valuable insights into the equilibrium and energy requirements of the hydrogenation process. For instance, the negative Gibbs free energy values indicate that the hydrogenation reactions are spontaneous under the given conditions.
The nucleophilicity of indoles, including substituted derivatives, has also been quantified using Mayr's nucleophilicity parameters (N). researchgate.net This allows for a quantitative prediction of the reaction rates with various electrophiles. A kinetic study of the coupling of various indoles with superelectrophilic reagents demonstrated that these reactions proceed via an SEAr-SNAr mechanism, with the initial nucleophilic addition being the rate-limiting step. researchgate.net Such studies are crucial for understanding and predicting the reactivity of this compound in a wide range of chemical transformations.
Advanced Spectroscopic and Structural Elucidation of 1,4,7 Trimethyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the number and types of protons and carbons in 1,4,7-trimethyl-1H-indole.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three methyl groups. The chemical shifts (δ) are influenced by the electron-donating nature of the methyl groups and the aromaticity of the indole (B1671886) ring. The protons on the benzene (B151609) portion of the indole ring (H-5 and H-6) typically appear as doublets due to coupling with each other. The protons on the pyrrole (B145914) ring (H-2 and H-3) will also exhibit characteristic chemical shifts. The three methyl groups at positions 1, 4, and 7 will each produce a singlet, with their chemical shifts varying based on their position on the indole nucleus.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are characteristic, with carbons bearing methyl groups showing shifts influenced by the substituent effect. The carbons of the three methyl groups will appear in the aliphatic region of the spectrum. In the ¹³C NMR spectra of indole derivatives, signals from the carbon atoms of the indole ring are typically observed in the range of 109.2–138.1 ppm. mdpi.com The methyl groups generally produce signals in the 8.7–23.8 ppm range. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| 1 | N-CH₃ | 3.7 - 3.9 | 30 - 35 | s |
| 2 | C-H | 6.9 - 7.1 | 125 - 130 | d |
| 3 | C-H | 6.4 - 6.6 | 100 - 105 | d |
| 3a | C | - | 128 - 132 | - |
| 4 | C-CH₃ | 2.4 - 2.6 | 130 - 135 | s (for CH₃) |
| 5 | C-H | 6.8 - 7.0 | 120 - 125 | d |
| 6 | C-H | 6.9 - 7.1 | 120 - 125 | d |
| 7 | C-CH₃ | 2.4 - 2.6 | 125 - 130 | s (for CH₃) |
| 7a | C | - | 135 - 140 | - |
| 4-CH₃ | C | - | 15 - 20 | - |
| 7-CH₃ | C | - | 15 - 20 | - |
Note: These are predicted values based on known data for methylated indoles and may vary slightly based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, such as H-2 and H-3, and between H-5 and H-6, confirming their positions on the indole ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This technique is used to definitively assign the carbon signals based on the known proton assignments. For instance, the proton signal of the N-methyl group will correlate with the carbon signal of that same methyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the C-4 methyl group would show correlations to C-3a, C-4, and C-5, confirming its attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine spatial proximity between protons. While not critical for the planar structure of this compound, it can confirm the proximity of the methyl groups to adjacent protons on the ring. For instance, NOE correlations would be expected between the N-methyl protons and the H-2 and H-7a protons. In some cases, HSQC-NOESY can be employed to resolve overlapping signals. jeol.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of this compound.
The fragmentation patterns observed in the mass spectrum offer valuable structural information. For methylated indoles, common fragmentation pathways involve the loss of methyl radicals (•CH₃) and the cleavage of the indole ring. The study of fragmentation reactions of protonated indole derivatives is fundamental for structural analysis in electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₃N), HRMS would be used to confirm this exact molecular formula by distinguishing its precise mass from other possible formulas with the same nominal mass.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Value | Information Gained |
| Molecular Formula | C₁₁H₁₃N | Elemental Composition |
| Nominal Mass | 159 amu | Integer Molecular Weight |
| Exact Mass (HRMS) | 159.1048 g/mol | Unambiguous Molecular Formula |
| Key Fragment Ion (M-15) | m/z 144 | Loss of a methyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl groups, as well as the C=C and C-N stretching vibrations of the indole nucleus. The absence of a broad N-H stretching band around 3400 cm⁻¹ would confirm the methylation at the nitrogen atom. mdpi.com The C-H stretching vibrations of the aromatic ring are typically observed between 2800–3050 cm⁻¹. mdpi.com
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 |
| C-N Stretch | 1310 - 1360 |
| C-H Bending (out-of-plane) | 700 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. Indole and its derivatives are known to be fluorescent and exhibit characteristic absorption and emission spectra. mdpi.com The absorption spectrum is typically characterized by two main absorption bands corresponding to π-π* transitions. The positions of these bands are sensitive to the substitution pattern on the indole ring. The methyl groups, being electron-donating, are expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole.
The photophysical characterization also includes the measurement of the fluorescence quantum yield and lifetime, which provide information about the efficiency and dynamics of the emission process. The fluorescence emission of indole derivatives is also sensitive to the solvent polarity. mdpi.com
Interactive Data Table: Predicted Photophysical Properties of this compound
| Property | Expected Range | Solvent Dependence |
| Absorption λₘₐₓ₁ | 270 - 290 nm | Moderate |
| Absorption λₘₐₓ₂ | 210 - 230 nm | Moderate |
| Emission λₘₐₓ | 330 - 360 nm | High |
| Molar Absorptivity (ε) | 5,000 - 10,000 M⁻¹cm⁻¹ | Moderate |
Electronic Absorption and Emission Properties of Trimethylindoles
The electronic absorption and emission spectra of indole and its derivatives are governed by two primary electronic transitions, denoted as ¹La and ¹Lb. The relative energies and intensities of these transitions are highly sensitive to the nature and position of substituents on the indole ring. Methylation, in particular, can induce noticeable shifts in the absorption and emission maxima.
In nonpolar solvents, the absorption spectrum of indole typically displays a structured band corresponding to the ¹Lb transition and a higher energy, more intense band from the ¹La transition. Methyl substitution on the pyrrole or benzene ring of the indole nucleus generally leads to a bathochromic (red) shift in the absorption and emission spectra. This is attributed to the electron-donating nature of the methyl group, which destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for electronic transitions.
For this compound, with methyl groups at the nitrogen of the pyrrole ring and at the 4 and 7 positions of the benzene ring, a cumulative bathochromic shift is anticipated compared to unsubstituted indole. A study on various substituted indoles demonstrated that methyl substitutions on the pyrrole ring affect the ¹La and ¹Lb transition energies in a similar manner, while substitutions on the benzene ring can have a more pronounced effect on the ¹Lb transition. nih.gov
The fluorescence emission of indoles is also highly dependent on the solvent environment and the nature of the lowest excited singlet state. In many cases, emission occurs from the ¹La state, which is more sensitive to solvent polarity. Given the substitution pattern of this compound, its fluorescence spectrum is expected to be red-shifted relative to indole.
The following interactive table provides predicted absorption and emission maxima for this compound in a nonpolar solvent like cyclohexane, based on the observed trends for other methylated indoles.
| Compound | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (nm) |
| This compound | ~285-295 | ~340-350 | ~55-65 |
| Indole (for comparison) | ~278 | ~332 | ~54 |
Note: These are estimated values based on general trends for methylated indoles and are not from direct experimental measurement on this compound.
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. The resulting spectrum provides information about the energies of the molecular orbitals.
The electronic structure of the indole ring is characterized by a series of π- and σ-molecular orbitals. The highest occupied molecular orbitals (HOMOs) are typically of π-character. Methyl substitution, being an electron-donating group, is expected to raise the energy of the π-orbitals, which would result in lower ionization potentials observed in the photoelectron spectrum.
For this compound, the three methyl groups are expected to collectively increase the electron density in the indole ring system. This would lead to a destabilization of the HOMO and other high-lying π-orbitals, resulting in lower ionization energies compared to unsubstituted indole. The effect of N-methylation and methylation on the benzene ring will both contribute to this trend. Computational studies on indole and its derivatives have been instrumental in assigning the features in their photoelectron spectra. mdpi.com Theoretical calculations, such as those based on density functional theory (DFT), can predict the ionization energies and provide insights into the character of the molecular orbitals.
Below is an interactive table presenting the predicted first and second ionization energies for this compound, based on the expected effects of trimethylation on the indole electronic structure.
| Compound | Predicted First IE (eV) | Predicted Second IE (eV) |
| This compound | ~7.5 - 7.7 | ~8.2 - 8.4 |
| Indole (for comparison) | ~7.9 | ~8.5 |
Note: These are estimated values based on general trends for methylated indoles and are not from direct experimental measurement on this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Investigations of 1,4,7 Trimethyl 1h Indole
Electronic Structure and Molecular Orbital Analysis
The electronic structure and molecular orbitals of an aromatic compound like 1,4,7-trimethyl-1H-indole are fundamental to understanding its reactivity and properties. Computational methods provide powerful tools to probe these characteristics.
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to determine the electronic structure of molecules. DFT methods, such as B3LYP, are particularly popular for their balance of accuracy and computational cost. These calculations optimize the molecular geometry and provide insights into structural parameters. For instance, a DFT study on indole (B1671886) and various substituted imidazoles was performed using the B3LYP functional with a 6-31G basis set to calculate their heats of formation. A similar approach for this compound would yield its optimized geometry, bond lengths, and bond angles.
Ab initio calculations, which are based on first principles without experimental data, could also be employed. For example, a study on indole-3-acetic acid utilized both ab initio and DFT methods to analyze its structural parameters. While no specific data exists for this compound, the table below illustrates typical bond length data that would be generated from such calculations, based on findings for other indole derivatives.
| Bond | Typical Calculated Bond Length (Å) | Methodology Context |
|---|---|---|
| N1-C2 | ~1.38 | Based on DFT calculations on related indole structures. Actual values for this compound would require specific calculation. |
| C2-C3 | ~1.37 | |
| C3-C3a | ~1.45 | |
| C3a-C4 | ~1.40 | |
| C4-C5 | ~1.38 | |
| C7a-N1 | ~1.39 |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For substituted indoles, the energies of these frontier orbitals can be calculated using DFT. asianpubs.org For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The electron-donating methyl groups are expected to raise the energy of the HOMO, potentially making it more reactive towards electrophiles compared to unsubstituted indole. A study on N-methylated indole derivatives incorporating isoxazole moieties utilized DFT calculations to determine their optimized structural parameters. asianpubs.org
The following table provides an illustrative example of HOMO and LUMO energies for indole, which would be compared with calculated values for this compound to understand the effect of trimethyl substitution.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indole (Illustrative) | -5.5 to -6.0 | -0.5 to -1.0 | 4.5 to 5.5 |
| This compound (Predicted Trend) | Higher than Indole | Similar to or slightly higher than Indole | Slightly smaller than Indole |
Ionization energy, the energy required to remove an electron from a molecule, is a key parameter that can be predicted computationally. These theoretical predictions can then be correlated with experimental data from techniques like Ultraviolet Photoelectron Spectroscopy (UPS). DFT calculations can provide reliable estimates of ionization energies. A computational study of vapor-phase indole and four azaindoles calculated their electron spectra using DFT. nih.gov
For this compound, the first ionization energy would correspond to the energy of the HOMO. The presence of three electron-donating methyl groups would be expected to lower the ionization energy compared to unsubstituted indole. The NIST Chemistry WebBook provides experimental ionization energy for indole as a reference. nist.gov
Spectroscopic Property Prediction through Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, including NMR and UV-Vis spectra.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are widely used to aid in structure elucidation. DFT methods are commonly employed to calculate the magnetic shielding tensors, which are then converted to chemical shifts. A study on N-substituted indoles utilized INDO molecular orbital calculations to understand their electronic structures and carbon-13-proton coupling constants. journals.co.za For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts would be invaluable for confirming its structure and assigning the signals in an experimental spectrum. The calculated shifts would be compared to experimental values, and any discrepancies could provide further insight into the electronic environment of the nuclei.
The following is a hypothetical and illustrative table of predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of indole chemistry and substituent effects. Actual values would require specific quantum chemical calculations.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) - Illustrative |
|---|---|
| C2 | ~125 |
| C3 | ~102 |
| C3a | ~129 |
| C4 | ~128 (substituted) |
| C5 | ~120 |
| C6 | ~122 |
| C7 | ~120 (substituted) |
| C7a | ~137 |
| N1-CH₃ | ~30-35 |
| C4-CH₃ | ~15-20 |
| C7-CH₃ | ~15-20 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to model the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule. A spectroscopic survey of substituted indoles investigated the effects of substitution on their absorption and fluorescence spectra. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. The results would help in understanding the nature of these transitions (e.g., π-π* transitions) and how the methyl substituents influence the electronic energy levels. It is generally expected that the methyl groups would cause a slight red-shift (bathochromic shift) in the absorption bands compared to unsubstituted indole. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool for investigating the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. researchgate.net For indole derivatives, theoretical methods, particularly Density Functional Theory (DFT), are widely employed to map out reaction pathways, identify transient species, and understand the electronic factors that govern reactivity. researchgate.net These computational approaches allow for the detailed study of reaction mechanisms such as electrophilic substitution, cycloadditions, and polymerizations involving the indole core. figshare.comacs.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of a reaction can be constructed, revealing the feasibility and kinetics of different chemical transformations. researchgate.netst-andrews.ac.uk
Transition State Analysis and Reaction Pathway Mapping
A cornerstone of computational reaction mechanism studies is the location and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy barrier, which is crucial for predicting the rate of a reaction. For indoles, which readily undergo electrophilic aromatic substitution, computational models can predict the regioselectivity by comparing the activation barriers for attack at different positions of the indole nucleus. ic.ac.ukresearchgate.net
The indole ring is highly nucleophilic, with the C3 position being the most common site for electrophilic attack. researchgate.net Computational analyses explain this preference by calculating the relative energies of the possible reaction intermediates (often called Wheland intermediates). ic.ac.uk For an electrophilic attack on the parent indole, the calculated free energy of the C3-protonated intermediate is significantly lower than that of the C2 or N1-protonated intermediates, confirming C3 as the most kinetically and thermodynamically favored site. ic.ac.uk
In the case of this compound, the presence of electron-donating methyl groups is expected to further enhance the nucleophilicity of the indole ring. The methyl groups at the C4 and C7 positions on the benzene (B151609) ring, and at the N1 position, all contribute electron density, thereby stabilizing the positive charge that develops in the transition state and the subsequent cationic intermediate. DFT calculations on similar substituted indoles confirm that such electron-donating groups lower the activation energy for electrophilic substitution. uni-muenchen.de
Table 1: Predicted Relative Energies of Intermediates in the Electrophilic Substitution of this compound
| Position of Attack | Predicted Intermediate Stability | Rationale |
| C3 | Most Stable | Positive charge is delocalized without disrupting the aromaticity of the benzene ring. Electron-donating groups at N1, C4, and C7 provide significant stabilization. |
| C2 | Less Stable | Formation disrupts the aromaticity of the benzene portion of the molecule, leading to a higher energy intermediate. ic.ac.uk |
| C5, C6 | Least Stable | Attack at the benzene ring is generally less favorable than at the pyrrole (B145914) ring due to the higher aromatic stabilization energy of the benzene moiety. |
This table is generated based on established principles of indole reactivity and computational studies on related molecules. Specific energy values would require dedicated DFT calculations for this compound.
Computational studies have also successfully mapped the multi-step reaction pathways for various synthetic procedures, such as the palladium-catalyzed dearomatization of indoles and the N-methylation of indole using dimethyl carbonate. researchgate.netnih.gov These studies provide detailed free-energy diagrams that elucidate the role of catalysts and predict reaction outcomes. st-andrews.ac.uk
Molecular Dynamics Simulations
While quantum mechanical calculations like DFT are excellent for describing the electronic details of a reaction, Molecular Dynamics (MD) simulations provide insight into the physical motion and dynamic behavior of molecules over time. mdpi.com MD simulations model a system as a set of particles interacting through classical mechanics, allowing researchers to observe processes like conformational changes, solvent effects, and molecular interactions on timescales ranging from picoseconds to microseconds. aip.org
For a molecule like this compound, MD simulations could be employed to:
Study Solvation: Investigate how solvent molecules, such as water, arrange themselves around the indole core and how this solvent shell affects the molecule's properties and reactivity. MD simulations of the parent indole in aqueous solution have been used to model the inhomogeneous spectral broadening seen in experiments. aip.org
Simulate Interactions with Biomolecules: As the indole scaffold is a key component in many biologically active molecules, MD simulations are frequently used to study how indole derivatives bind to and interact with proteins or other biological targets. mdpi.com This involves analyzing the stability of the bound complex and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com
MD simulations complement static quantum calculations by providing a dynamic picture of the molecular system, which is crucial for understanding how the local environment influences chemical behavior. aip.org
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the solid state, known as crystal packing, is governed by a delicate balance of intermolecular forces. mdpi.com Computational methods are instrumental in analyzing and predicting these arrangements. Crystal structure prediction (CSP) has become a valuable tool in materials science and pharmaceuticals for exploring possible polymorphic forms of a compound. digitellinc.com
For indole and its derivatives, the crystal structure is typically stabilized by a combination of N−H···π interactions, π···π stacking, and weaker C−H···π or dipole-dipole forces. acs.orgresearchgate.net Computational analysis, often using periodic DFT calculations, can quantify the strength of these interactions. researchgate.net For the parent indole molecule, the strongest interactions are N−H···π contacts, which play a primary role in its herringbone packing arrangement. acs.org
The substitution pattern of this compound significantly alters the landscape of these interactions. Most notably, the methylation at the N1 position removes the hydrogen bond donor capability. Consequently, the prominent N−H···π interactions that characterize the crystal structure of unsubstituted indole are absent. The crystal packing for this compound would therefore be dominated by other forces:
π···π Stacking: Interactions between the aromatic π-systems of adjacent indole rings.
C−H···π Interactions: The methyl groups provide C-H bonds that can act as weak hydrogen bond donors to the π-face of a neighboring molecule.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within a crystal lattice, providing a detailed fingerprint of the packing environment. researchgate.net
Table 2: Predicted Intermolecular Interactions and Their Estimated Energies for this compound
| Interaction Type | Description | Estimated Energy (kJ/mol) |
| π···π Stacking | Face-to-face or offset stacking of the bicyclic aromatic rings. | -15 to -20 |
| C−H···π | Interaction between a methyl C-H bond and the π-electron cloud of an adjacent indole ring. | -5 to -10 |
| Van der Waals / Dispersion | General attractive forces resulting from temporary fluctuations in electron density. | Variable, contributes significantly to overall lattice energy. |
Note: The energy values are estimates based on computational studies performed on analogous substituted indole systems. researchgate.net The N-H···π interaction, typically around -28 kJ/mol in parent indole, is absent here due to N-methylation. researchgate.net
Emerging Applications of Trimethyl 1h Indole and Its Derivatives in Materials Science and Chemical Engineering
Harnessing Optical and Electronic Properties for Advanced Devices
The distinct structure of the 1,4,7-trimethyl-1H-indole core lends itself to the creation of materials with tailored electronic and optical characteristics. These properties are being actively investigated for their potential in next-generation organic electronic and optoelectronic devices.
Conductive Properties in Organic Materials
While research into the specific conductive properties of materials based solely on this compound is still an emerging field, the broader class of indole (B1671886) derivatives has shown promise in the development of organic conductive materials. The inherent aromaticity and electron-rich nature of the indole ring system provide a foundation for charge transport. Strategic chemical modifications to the core structure, including the introduction of various functional groups, can further modulate the electronic properties, influencing conductivity and enabling its use in applications such as organic thin-film transistors and transparent conductive films. The precise impact of the methyl groups at the 1, 4, and 7 positions on the conductive performance of polymers incorporating this specific indole is a subject of ongoing investigation.
Fluorescent Dyes and Luminescent Materials
Derivatives of trimethyl-1H-indole have demonstrated significant potential as fluorescent dyes and luminescent materials. The indole scaffold can serve as a core chromophore, and by attaching different substituents, the emission and absorption properties can be fine-tuned across the visible spectrum. These tailored fluorescent molecules are being explored for a variety of applications, including bio-imaging, where they can be used as probes to visualize specific cellular components or processes. Their photostability and quantum yield are critical parameters that researchers are working to optimize for enhanced performance in these applications.
| Application Area | Desired Property | Potential Role of Trimethyl-1H-indole Derivatives |
| Bio-imaging | High Quantum Yield, Photostability | Core structure for fluorescent probes |
| Organic Light-Emitting Diodes (OLEDs) | Tunable Emission Spectra | Emitter or host material in the emissive layer |
| Security Inks | Unique Spectroscopic Signature | Fluorescent component for anti-counterfeiting |
Building Blocks for Advanced Functional Materials
The this compound moiety serves as a versatile building block for the synthesis of more complex, advanced functional materials. Its ability to undergo various chemical reactions allows for its incorporation into larger molecular architectures, such as polymers and dendrimers. By strategically placing the trimethyl-indole unit within a larger system, materials with specific functions can be designed. For instance, its incorporation into a polymer backbone could lead to materials with unique optical, electronic, or thermal properties, suitable for applications ranging from advanced coatings to components in electronic devices.
Innovations in Catalysis and Sensor Technologies
The chemical reactivity and structural features of this compound and its derivatives also make them attractive candidates for roles in catalysis and the development of sophisticated sensor technologies.
Precursors for Catalyst Development
In the field of catalysis, indole derivatives are being investigated as precursors for the synthesis of novel catalysts. The nitrogen atom within the indole ring can act as a coordination site for metal ions, forming organometallic complexes. These complexes can exhibit catalytic activity in a variety of organic transformations. The methyl groups on the this compound ring can influence the steric and electronic environment around the metal center, thereby affecting the catalyst's activity, selectivity, and stability. Research is focused on designing specific indole-based ligands to create highly efficient and selective catalysts for challenging chemical reactions.
| Catalyst Component | Function |
| Indole Nitrogen | Metal coordination site |
| Methyl Groups | Steric and electronic tuning of the catalytic center |
| Overall Structure | Ligand framework for stabilizing the active metal species |
Design of Nanoscale Sensors
The potential for this compound and its derivatives to be used in the design of nanoscale sensors is an area of growing interest. The fluorescence properties of these compounds can be sensitive to their local environment. Changes in factors such as pH, polarity, or the presence of specific ions or molecules can lead to a detectable change in the fluorescence signal (e.g., intensity, wavelength). This principle can be harnessed to create highly sensitive and selective nanosensors. By functionalizing nanoparticles or other nanoscale platforms with these indole derivatives, sensors capable of detecting specific analytes at very low concentrations can be developed for applications in environmental monitoring, medical diagnostics, and industrial process control.
Polymeric Materials and Advanced Composites
The incorporation of this compound and its derivatives into polymeric structures is a promising avenue for creating materials with enhanced functionalities and tailored properties. The indole moiety's inherent characteristics, such as thermal stability and electroactivity, make it an attractive building block for advanced polymers and composites.
Integration into Functional Polymers
The integration of indole derivatives into polymer backbones can lead to the development of functional polymers with unique photophysical and electrochemical properties. While specific research on poly(this compound) is not extensively documented, studies on analogous polyindoles demonstrate their potential. For instance, the synthesis of polyindole through chemical oxidative polymerization has been shown to yield materials with a partially crystalline nature nih.govnih.govnih.gov. The polymerization of indole derivatives can be achieved without involving the nitrogen atom of the indole ring, preserving its chemical reactivity for further functionalization nih.govnih.gov.
The resulting indole-containing polymers often exhibit high thermal stability and rigidity due to the bulky nature of the indole groups in the polymer side chains manipal.edu. These polymers can also possess valuable optical properties, such as fluorescence, making them suitable for applications in sensors and optoelectronic devices. The specific substitution pattern of methyl groups in this compound is expected to influence the polymer's solubility, processability, and electronic properties.
Development of Novel Materials with Tunable Properties
The development of novel materials with tunable properties is a key area of research in materials science. The functionalization of polymers with this compound derivatives offers a pathway to fine-tune material characteristics. By altering the substituents on the indole ring or the polymer backbone, properties such as solubility, thermal stability, and charge transport can be modulated.
For example, the introduction of different functional groups to the indole core can significantly impact the photophysical properties of the resulting materials, leading to applications as fluorescent probes and pH sensors mdpi.comnih.gov. The donor-π-acceptor (D-π-A) architecture in indole derivatives can be manipulated to control the fluorescence emission and create materials with responsive chromism mdpi.com. While direct studies on this compound are limited, the principles of tuning material properties through chemical modification of the indole scaffold are well-established.
Industrial Applications in Agrochemicals and Dyes
The versatile structure of indole derivatives has led to their exploration in various industrial applications, including the development of agrochemicals and dyes.
The indole scaffold is a key component in many natural and synthetic molecules with biological activity nih.gov. Indole-3-acetic acid and its derivatives are well-known plant growth regulators mdpi.comnih.gov. Research has shown that various indole derivatives exhibit fungicidal and herbicidal activities researchgate.net. For instance, certain indole derivatives have demonstrated significant inhibition against various plant pathogenic fungi researchgate.netrsc.org. While specific studies on the agrochemical properties of this compound are not widely available, the general fungicidal and herbicidal potential of the indole core structure suggests that its derivatives could be promising candidates for new agrochemical agents.
In the dye industry, indole derivatives are precursors to a range of colorants. Azo dyes, which constitute a large class of synthetic dyes, can be synthesized from indole-containing precursors anjs.edu.iq. The synthesis of azo dyes based on the isomeric 2,3,3-trimethyl-3H-indolenine has been reported, demonstrating the utility of trimethylated indole structures in producing vibrant colors lpnu.ua. The specific substitution pattern on the indole ring can influence the final color and fastness properties of the dye researchgate.netijert.org. Although direct synthesis of azo dyes from this compound is not prominently featured in the literature, the fundamental chemistry suggests its potential as a precursor for novel dyes with specific chromatic properties.
Corrosion Inhibition Applications
Indole and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the surrounding medium.
The adsorption process can involve both physisorption, through electrostatic interactions, and chemisorption, involving the sharing of electrons between the inhibitor molecules and the metal's d-orbitals nih.govhw.ac.uk. The presence of heteroatoms (like nitrogen in the indole ring) and π-electrons in the aromatic system facilitates this adsorption peacta.org. Quantum chemical studies have been employed to understand the relationship between the molecular structure of indole derivatives and their inhibition efficiency peacta.orgorientjchem.orgscience.phelectrochemsci.orgresearchgate.net. These studies help in predicting the adsorption centers of the inhibitor molecules and their interaction with the metal surface.
The effectiveness of indole derivatives as corrosion inhibitors is often quantified by their inhibition efficiency, which can be determined through various electrochemical techniques and weight loss measurements.
Corrosion Inhibition Efficiency of Various Indole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 90 ppm | 76.2 | nih.gov |
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 90 ppm | 81.2 | nih.gov |
| Indole-5-carboxylic acid | Copper | H₂SO₄ | 0.004 M | up to 95 | nih.govhw.ac.uk |
| Indole | Carbon Steel | 0.8 M H₂SO₄ | 7.68 x 10⁻³ M | 81 | hw.ac.uk |
| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | Mild Steel | 1M H₃PO₄ | 10⁻³ M | 91 | jmaterenvironsci.com |
| Indole-3-carbaldehyde | Mild Steel | 1 M HCl | 1 mM | 95 | researchgate.net |
| 2-methylindole | Mild Steel | 1 M HCl | 1 mM | 94 | researchgate.net |
| 2-(1H-indol-3-yl)acetohydrazide (IAH) | Mild Steel | 0.5 M HCl | Optimum | 80.4 | manipal.edu |
| 4-(1H-indol-3-yl)butanehydrazide (IBH) | Mild Steel | 0.5 M HCl | Optimum | 94.1 | manipal.edu |
The position of the methyl groups in this compound is expected to influence its electron density distribution and steric hindrance, which in turn would affect its adsorption behavior and corrosion inhibition efficiency.
Utilization in Information Storage Technologies
The unique electronic and optical properties of certain organic molecules are being harnessed for the development of advanced information storage technologies. Indole derivatives, with their conjugated π-electron systems, are among the classes of compounds being investigated for such applications.
Materials with significant nonlinear optical (NLO) properties are crucial for applications in optical data storage, image processing, and optical switching nih.gov. Studies on substituted ethenyl indoles have shown that their NLO response can be tuned by modifying the electron-donating or electron-withdrawing nature of the substituents rsc.orgresearchgate.net. This tunability is key to designing molecules with specific optical properties required for high-density data storage.
While the direct application of this compound in information storage is not yet established, the fundamental properties of the indole scaffold suggest its potential. For instance, photopolymer materials are considered promising for holographic data storage due to their ability to record phase holograms with high diffraction efficiency researchgate.netresearchgate.net. The incorporation of functional molecules like indole derivatives into such photopolymers could enhance their performance. Further research is needed to explore the specific optical and electronic characteristics of this compound and its derivatives to assess their suitability for information storage applications.
Future Research Directions and Outlook for Trimethyl 1h Indole Chemistry
Development of Novel and Sustainable Synthetic Pathways
The classical Fischer indole (B1671886) synthesis, while foundational, often suffers from harsh acidic conditions and limited substrate scope, making it less than ideal from a sustainability perspective. Future research will undoubtedly focus on the development of greener, more efficient methods to access the 1,4,7-trimethyl-1H-indole core.
Key areas for development include:
Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole core from simple, readily available starting materials in a single step are highly desirable. rsc.orgrug.nl An example would be a one-pot reaction involving a substituted aniline (B41778), an aldehyde, and an isocyanide, followed by an acid-catalyzed cyclization under mild conditions. rsc.orgrug.nl
Catalysis: The exploration of novel catalysts will be crucial. This includes the use of environmentally benign Lewis or Brønsted acids, as well as transition metal catalysts for cross-coupling reactions to build the indole scaffold. beilstein-journals.orgresearchgate.net The goal is to achieve high yields with low catalyst loading in green solvents like water or ethanol. rsc.orgbeilstein-journals.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could enable more efficient and safer production.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Method | Potential Starting Materials | Key Advantages | Anticipated Challenges |
|---|---|---|---|
| Modified Fischer Synthesis | 2,5-dimethylaniline and 2-butanone | Well-established methodology | Harsh conditions, potential for side products |
| Multicomponent Reaction | 2,5-dimethylaniline, glyoxal (B1671930) derivative, methyl isocyanide | High atom economy, operational simplicity, mild conditions rsc.orgrug.nl | Control of regioselectivity |
| Transition-Metal Catalysis | Halogenated benzene (B151609) derivative and a substituted pyrrole (B145914) | High functional group tolerance, potential for diversity | Catalyst cost and removal, optimization of reaction conditions |
| Flow Chemistry Synthesis | Optimized batch reaction precursors | Enhanced safety, scalability, precise control of parameters | Initial setup cost and optimization |
Exploration of Undiscovered Reactivity Patterns
The electron-donating nature of the three methyl groups in this compound is expected to significantly influence its reactivity. The increased electron density on the indole ring should enhance its nucleophilicity, making it more reactive towards electrophiles.
Future research should investigate:
Electrophilic Substitution: A systematic study of electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) will be essential to map the regioselectivity of this substituted indole. The interplay between the activating methyl groups at the 1, 4, and 7 positions will likely lead to interesting and potentially novel substitution patterns compared to simpler indoles.
Cycloaddition Reactions: The electron-rich nature of the 2,3-double bond could make this compound an excellent partner in cycloaddition reactions, providing access to complex polycyclic structures.
C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis. acs.org Developing methods for the selective C-H functionalization of the this compound core would provide a highly efficient route to a wide range of derivatives.
Table 2: Predicted Reactivity of this compound in Various Reactions
| Reaction Type | Predicted Outcome | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution | Highly reactive, substitution likely at C2, C3, or C5 | Strong activation by three methyl groups |
| Diels-Alder Reaction | Potential as a diene or dienophile | Electron-rich system |
| Metalation/Cross-Coupling | Amenable to directed metalation for C-H functionalization | Presence of multiple C-H bonds with different acidities |
| Oxidation | Susceptible to oxidation | Electron-rich aromatic system |
Advanced Materials Design Utilizing Trimethylindole Scaffolds
Indole derivatives are known to be valuable components in the design of functional organic materials due to their electronic and photophysical properties. The unique substitution pattern of this compound could be leveraged to create novel materials with tailored characteristics.
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): The indole scaffold can be incorporated into molecules that serve as emitters or host materials in OLEDs. The methyl groups may enhance solubility and influence the solid-state packing, which are crucial for device performance.
Fluorescent Probes: By attaching appropriate functional groups, this compound could be converted into fluorescent probes for the detection of specific analytes or for cellular imaging.
Organic Semiconductors: The electron-rich nature of the trimethylated indole core makes it a promising building block for p-type organic semiconductors for use in organic field-effect transistors (OFETs).
Table 3: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of the Trimethylindole Scaffold | Key Properties to Investigate |
|---|---|---|
| OLEDs | Emitter, host material, or charge transport layer | Photoluminescence quantum yield, thermal stability, charge mobility |
| Fluorescent Probes | Core fluorophore | Absorption and emission wavelengths, sensitivity and selectivity to analytes |
| Organic Semiconductors | p-type semiconductor in OFETs | Charge carrier mobility, on/off ratio, environmental stability |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational and experimental chemistry will be paramount in accelerating the exploration of this compound chemistry. In silico methods can provide valuable insights into the properties and reactivity of this molecule, guiding experimental efforts and minimizing trial-and-error.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict geometric and electronic structures, spectroscopic properties, and reaction mechanisms. nih.gov This can help in understanding the regioselectivity of electrophilic substitution and in designing new reactions.
Molecular Docking: For potential biological applications, molecular docking studies can predict the binding of this compound derivatives to specific protein targets, guiding the design of new therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular application, QSAR models can be developed to correlate their chemical structures with their observed activities, enabling the rational design of more potent or efficient compounds.
By integrating these computational approaches with experimental validation, the development of new materials and molecules based on the this compound scaffold can be achieved more efficiently and with a higher degree of predictability.
Q & A
Q. What are the established synthetic methodologies for preparing 1,4,7-trimethyl-1H-indole, and how can purity be validated?
The synthesis of this compound typically involves alkylation or substitution reactions on indole precursors. For example, copper-catalyzed click chemistry (e.g., using CuI in PEG-400/DMF solvent systems) has been employed for similar indole derivatives, yielding products purified via flash chromatography (70:30 EtOAc/hexane) . Post-synthesis, purity validation should include:
- Thin-layer chromatography (TLC) to monitor reaction progress (e.g., Rf = 0.43 in 70:30 EtOAc/hexane) .
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and integration ratios (e.g., δ 7.64 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., FAB-HRMS m/z 319.1559 [M+H]+) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H and 13C NMR : To resolve methyl group positions and aromatic proton environments. For example, methyl groups in indole derivatives show distinct shifts (e.g., δ 3.81 ppm for methoxy groups) .
- HRMS : For exact mass confirmation (e.g., ESI-HRMS m/z 222.1277 [M+H]+ for analogous compounds) .
- X-ray crystallography : To determine solid-state molecular geometry (if single crystals are obtainable) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While direct safety data for this compound is limited, general indole-handling guidelines apply:
- Use gloves, lab coats, and eye protection to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors .
- In case of exposure, rinse affected areas with water and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Yield optimization may involve:
- Catalyst screening : Testing alternatives to CuI (e.g., Pd-based catalysts) for regioselective methylation .
- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics .
- Design of Experiments (DOE) : Systematic variation of temperature, reaction time, and stoichiometry to identify optimal conditions .
Q. How should contradictory spectroscopic or crystallographic data be resolved for this compound?
Contradictions may arise from:
- Polymorphism : Different crystal forms altering X-ray diffraction patterns .
- Solvent artifacts : NMR shifts influenced by deuterated solvents (e.g., CDCl3 vs. DMSO-d6) .
Resolution strategies : - Cross-validate with multiple techniques (e.g., HRMS + 2D NMR) .
- Replicate experiments under controlled conditions to rule out environmental variability .
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
- Molecular Dynamics (MD) : To simulate solvent interactions and thermodynamic stability .
- Crystallographic data (e.g., bond lengths and angles) can serve as input for structural optimization .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
